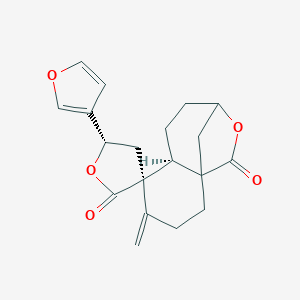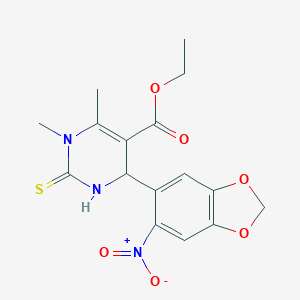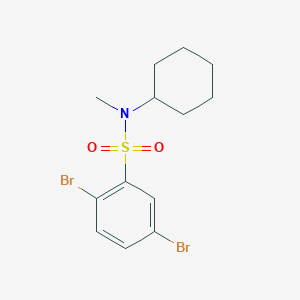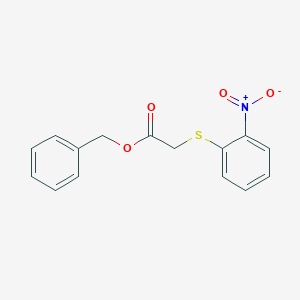![molecular formula C10H8FN3O2 B241573 Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)
Methyl cyano[(4-fluorophenyl)hydrazono]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cyano[(4-fluorophenyl)hydrazono]acetate, also known as FC-1, is a chemical compound that has gained significant attention in scientific research in recent years. It is a member of the hydrazones family, and its unique chemical structure has made it a potential candidate for various applications in the field of medicine and chemistry.
Mecanismo De Acción
The mechanism of action of Methyl cyano[(4-fluorophenyl)hydrazono]acetate is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Methyl cyano[(4-fluorophenyl)hydrazono]acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl cyano[(4-fluorophenyl)hydrazono]acetate has been shown to have minimal toxicity in animal models, with no significant adverse effects reported. Studies have suggested that Methyl cyano[(4-fluorophenyl)hydrazono]acetate may have a low bioavailability, which may limit its effectiveness in vivo. However, further studies are needed to determine the optimal dosage and administration route for Methyl cyano[(4-fluorophenyl)hydrazono]acetate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl cyano[(4-fluorophenyl)hydrazono]acetate has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, Methyl cyano[(4-fluorophenyl)hydrazono]acetate has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for Methyl cyano[(4-fluorophenyl)hydrazono]acetate research. One area of interest is the development of more effective administration routes for Methyl cyano[(4-fluorophenyl)hydrazono]acetate, such as the use of nanoparticles or liposomes. Another potential direction is the investigation of Methyl cyano[(4-fluorophenyl)hydrazono]acetate as a potential treatment for other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl cyano[(4-fluorophenyl)hydrazono]acetate and its potential applications in the field of medicine and chemistry.
In conclusion, Methyl cyano[(4-fluorophenyl)hydrazono]acetate is a promising chemical compound with potential applications in the field of medicine and chemistry. Its unique chemical structure and minimal toxicity make it an attractive candidate for further research. While there are limitations to its use in lab experiments, there are several potential future directions for Methyl cyano[(4-fluorophenyl)hydrazono]acetate research that warrant further investigation.
Métodos De Síntesis
The synthesis of Methyl cyano[(4-fluorophenyl)hydrazono]acetate involves the reaction of 4-fluoroaniline and ethyl cyanoacetate in the presence of acetic acid and glacial acetic acid. The reaction is carried out at room temperature, and the product is purified using column chromatography. The yield of the reaction is approximately 70%, and the purity of the product is confirmed using NMR and HPLC analysis.
Aplicaciones Científicas De Investigación
Methyl cyano[(4-fluorophenyl)hydrazono]acetate has been extensively studied for its potential applications in the field of medicine and chemistry. It has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Methyl cyano[(4-fluorophenyl)hydrazono]acetate has also been investigated for its anti-inflammatory properties, with studies showing its ability to reduce inflammation in animal models.
Propiedades
Nombre del producto |
Methyl cyano[(4-fluorophenyl)hydrazono]acetate |
|---|---|
Fórmula molecular |
C10H8FN3O2 |
Peso molecular |
221.19 g/mol |
Nombre IUPAC |
methyl (2Z)-2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H8FN3O2/c1-16-10(15)9(6-12)14-13-8-4-2-7(11)3-5-8/h2-5,13H,1H3/b14-9- |
Clave InChI |
GQRPWYYOWWUFRA-ZROIWOOFSA-N |
SMILES isomérico |
COC(=O)/C(=N\NC1=CC=C(C=C1)F)/C#N |
SMILES |
COC(=O)C(=NNC1=CC=C(C=C1)F)C#N |
SMILES canónico |
COC(=O)C(=NNC1=CC=C(C=C1)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)



![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)

![ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)
![3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241512.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241513.png)
![Ethyl 9-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B241515.png)
![3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241525.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)